![molecular formula C15H24O4 B1264474 3alpha-Hydroxyilicic acid](/img/structure/B1264474.png)
3alpha-Hydroxyilicic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3alpha-Hydroxyilicic acid is a natural product found in Dittrichia viscosa, Dittrichia, and Laggera alata with data available.
Scientific Research Applications
1. Biochemical Assays and Serum Analysis
A study by Mashige, Imai, & Osuga (1976) developed a method for quantifying serum total 3alpha-hydroxy bile acids. This assay is significant for clinical chemistry, as it provides a sensitive technique for measuring bile acid levels in serum, contributing to diagnostic and research capabilities in hepatology.
2. Steroid Chemistry and Dehydration Products
Research by Harano, Fujita, Harano, & Yamasaki (1977) focused on the dehydration products of chenodeoxycholic acid, identifying 3alpha-hydroxy-5beta, 14beta-chol-8-en-24-oic acid. This contributes to our understanding of steroid chemistry and can have implications in the synthesis of novel steroid-based compounds.
3. Stereospecificity in Bile Acid Biosynthesis
Gustafsson & Sjöstedt (1978) examined the stereospecificity of microsomal "26"-hydroxylation in bile acid biosynthesis, involving 3alpha-hydroxy-5beta-cholestan-26-oic acid. Their work, found here, is crucial for understanding the precise biochemical pathways in hepatic steroid metabolism.
4. Neurological Research and Disease Models
Naqvi et al. (1969) detected 3alpha-hydroxy-5-cholanoic acid in the brains of guinea pigs with experimental allergic encephalomyelitis, as detailed here. This suggests a possible role of such compounds in neurological conditions and provides a model for studying demyelination diseases.
5. Enzymatic Studies and Microbial Metabolism
Maser, Möbus, & Xiong (2000) characterized 3alpha-hydroxysteroid dehydrogenase from Comamonas testosteroni, which has implications in microbial steroid metabolism and potential biotechnological applications. Their findings can be read here.
6. Pharmacological and Therapeutic Research
The study by Meyer et al. (2008), found here, investigates the role of 3alpha-hydroxysteroid oxido-reductase in regulating pain thresholds, providing insights into novel pain management strategies.
7. Impact on Neurosteroid Production
Griffin & Mellon's (1999) study, available here, examines how selective serotonin reuptake inhibitors alter the activity of neurosteroidogenic enzymes, including 3alpha-hydroxysteroid dehydrogenase. This has implications for understanding the pharmacological effects of antidepressants on neurosteroid production.
8. Structural and Molecular Biology
Jin et al. (2001) presented the crystal structure of human type III 3alpha-hydroxysteroid dehydrogenase complexed with NADP+ and ursodeoxycholate. The structure, detailed here, is vital for understanding the enzyme's function and designing targeted drugs.
9. Cancer Research and Hormonal Regulation
Fung et al. (2006) explored the expression of 3alpha-hydroxysteroid dehydrogenase in prostate carcinoma, as seen here. This research has potential implications for understanding and treating hormone-dependent cancers.
10. Nutraceutical and Dietary Research
Škarydová et al. (2009) investigated the inhibitory effect of dietary flavonoids on 3alpha-hydroxysteroid dehydrogenase, which may have therapeutic applications in hormone-dependent malignancies. Their research is available here.
11. Biotechnological Applications
Jung et al. (2014) studied the metabolic engineering of glycerol metabolism in Escherichia coli for increased production of 3-hydroxypropionic acid. This research, seen here, highlights the potential of microbial systems in producing valuable chemicals.
properties
Product Name |
3alpha-Hydroxyilicic acid |
---|---|
Molecular Formula |
C15H24O4 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
2-[(2R,4aS,7R,8S,8aR)-7,8-dihydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H24O4/c1-9(13(17)18)10-4-6-14(2)7-5-12(16)15(3,19)11(14)8-10/h10-12,16,19H,1,4-8H2,2-3H3,(H,17,18)/t10-,11-,12-,14+,15+/m1/s1 |
InChI Key |
SVUDFAVZLCGQAU-FPVZYODXSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H](C[C@H]1[C@]([C@@H](CC2)O)(C)O)C(=C)C(=O)O |
Canonical SMILES |
CC12CCC(CC1C(C(CC2)O)(C)O)C(=C)C(=O)O |
synonyms |
3 alpha-hydroxyilicic acid 3alpha-hydroxyilicic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.